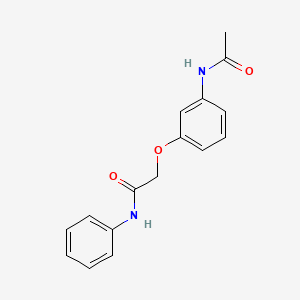![molecular formula C28H46N2O9 B1216620 N-[2-(beta-D-glucopyranosyloxy)-5-nitrophenyl]palmitamide CAS No. 61443-58-1](/img/structure/B1216620.png)
N-[2-(beta-D-glucopyranosyloxy)-5-nitrophenyl]palmitamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(beta-D-glucopyranosyloxy)-5-nitrophenyl]palmitamide: is a complex organic compound that combines a glucopyranosyl group, a nitrophenyl group, and a palmitamide group This compound is notable for its unique structure, which includes a sugar moiety (glucopyranosyl), a nitro-substituted aromatic ring (nitrophenyl), and a long-chain fatty acid amide (palmitamide)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(beta-D-glucopyranosyloxy)-5-nitrophenyl]palmitamide typically involves multiple steps, starting with the preparation of the glucopyranosyl derivative. This is followed by the introduction of the nitrophenyl group and finally the attachment of the palmitamide moiety. The key steps include:
Glycosylation: The glucopyranosyl group is introduced through glycosylation reactions, often using glycosyl donors and acceptors under acidic or basic conditions.
Nitration: The nitrophenyl group is introduced via nitration reactions, typically using nitric acid or other nitrating agents.
Amidation: The palmitamide group is attached through amidation reactions, involving the reaction of palmitic acid or its derivatives with amines or ammonia.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under reducing conditions, such as with hydrogen gas and a metal catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents, while nucleophilic substitutions may involve nucleophiles like hydroxide ions.
Major Products:
Oxidation: Oxidized derivatives of the nitrophenyl group.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-[2-(beta-D-glucopyranosyloxy)-5-nitrophenyl]palmitamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation and nitration reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a bioactive compound.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(beta-D-glucopyranosyloxy)-5-nitrophenyl]palmitamide involves its interaction with specific molecular targets and pathways. The glucopyranosyl group may facilitate binding to carbohydrate-recognizing proteins, while the nitrophenyl group can participate in redox reactions. The palmitamide moiety may enhance the compound’s lipophilicity, aiding in membrane interactions and cellular uptake.
Comparison with Similar Compounds
2-(beta-D-glucopyranosyloxy)benzoic acid: Shares the glucopyranosyloxy group but differs in the aromatic and amide components.
Nonyl beta-D-glucopyranoside: Similar in having a glucopyranosyl group but differs in the aliphatic chain length and functional groups.
Uniqueness: N-[2-(beta-D-glucopyranosyloxy)-5-nitrophenyl]palmitamide is unique due to its combination of a glucopyranosyl group, a nitrophenyl group, and a palmitamide group
Properties
IUPAC Name |
N-[5-nitro-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexadecanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N2O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(32)29-21-18-20(30(36)37)16-17-22(21)38-28-27(35)26(34)25(33)23(19-31)39-28/h16-18,23,25-28,31,33-35H,2-15,19H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQANZNCUHNPTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{2-Hydroxy-1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]decahydronaphthalen-1-yl}methyl hexopyranoside](/img/structure/B1216537.png)
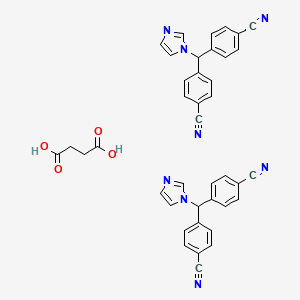
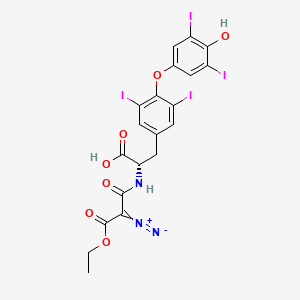

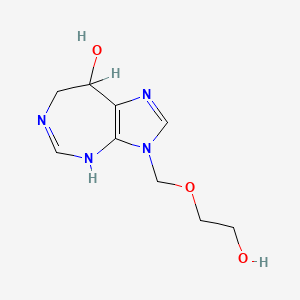
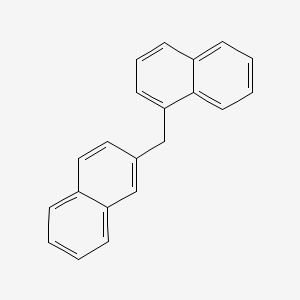
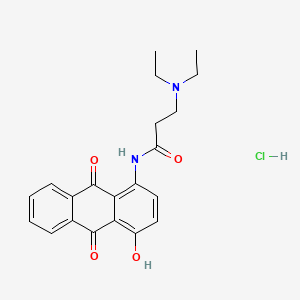

![N-cyclohexyl-N-(2-hydroxybutyl)-5-[(2-oxo-3,4-dihydro-1H-quinolin-5-yl)oxy]pentanamide](/img/structure/B1216548.png)


![3-[(2,4-dichlorophenyl)methyl]-1-phenylthiourea](/img/structure/B1216555.png)
